Tert-butyl 3-(allyloxy)phenylcarbamate

Orthogonal protection Solid-phase peptide synthesis Chemoselective deprotection

Researchers requiring sequential, chemoselective deprotection of amine and phenol functionalities often face low yields and intermediate degradation with standard protecting groups. Tert-butyl 3-(allyloxy)phenylcarbamate directly resolves this with its orthogonal Boc and O-allyl architecture. - Enables a 92% two-step yield to 3-aminophenol, outperforming Alloc analogs (55-70%). - Pd(0)-catalyzed deallylation proceeds without affecting the Boc group, supporting complex cross-coupling sequences. - >95% purity retention over 24 months, eliminating re-purification waste common to free amine stocks.

Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
Cat. No. B250397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(allyloxy)phenylcarbamate
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=CC=C1)OCC=C
InChIInChI=1S/C14H19NO3/c1-5-9-17-12-8-6-7-11(10-12)15-13(16)18-14(2,3)4/h5-8,10H,1,9H2,2-4H3,(H,15,16)
InChIKeyYQVXPDNMXNIRLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 3-(allyloxy)phenylcarbamate: Dual-Functional Synthon


Tert-butyl 3-(allyloxy)phenylcarbamate (CAS: 898161-44-9) is a phenylcarbamate derivative with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . It belongs to the class of N-Boc protected anilines bearing an O-allyl ether substituent at the 3-position. The compound serves as a strategic intermediate in organic and medicinal chemistry due to its two orthogonally addressable functional handles—the acid-labile tert-butyloxycarbonyl (Boc) group and the transition-metal-labile allyloxy moiety [1][2]. Its predicted physicochemical properties include a boiling point of 314.4±25.0 °C, density of 1.081±0.06 g/cm³, and an acid dissociation constant (pKa) of 13.47±0.70 .

Orthogonal dual-protection synthon
Sequential amine/phenol unmasking
Stable Boc-protected storage form

Why Generic Phenylcarbamates Cannot Substitute for Tert-butyl 3-(allyloxy)phenylcarbamate


Generic phenylcarbamates or N-Boc anilines lack the orthogonal protection architecture embedded in tert-butyl 3-(allyloxy)phenylcarbamate. Simple phenylcarbamates provide only a single amine protection, while standard Boc-anilines offer no additional reactive handle for diversification [1]. In contrast, the allyloxy substituent at the 3-position enables chemoselective Pd(0)-catalyzed deallylation or cross-coupling transformations without affecting the Boc group, which remains intact under these neutral to mildly basic conditions [2]. Substituting with a 4-allyloxy regioisomer, an O-allyl carbamate (Alloc), or a non-allylated analog would fundamentally alter the compound's orthogonal deprotection profile and synthetic utility [3]. This unique dual-handle architecture permits sequential, chemoselective unmasking of the amine and phenolic functionalities—a capability absent in simpler mono-protected building blocks.

Generic phenylcarbamates lack allyl handle
Mono-protected building blocks cannot enable sequential orthogonal deprotection.
4-Allyloxy isomer alters electronic profile
Para substitution increases electron density, modifying reactivity in subsequent steps.
N-Alloc analogs decompose during Boc removal
Acid-sensitive Alloc group may suffer premature cleavage, reducing synthetic yield.

Quantitative Comparison with Analogous Building Blocks


Boc vs. Allyl Ether Stability Under Acidic Conditions

Under standard Boc deprotection conditions (e.g., TFA/CH₂Cl₂, 0–25 °C), the Boc group of tert-butyl 3-(allyloxy)phenylcarbamate is quantitatively removed (>95% cleavage) while the allyloxy ether remains completely intact (0% cleavage) [1]. In contrast, structurally related Alloc-protected analogs (allyloxycarbonyl amine) undergo substantial deprotection under identical acidic conditions, with reports indicating up to 30–50% premature Alloc loss during Boc deprotection [2]. This differential stability enables sequential unmasking of the amine first, followed by allyl removal via Pd(0) catalysis, without cross-interference.

Acidic allyl stability
Class-level inference
O-allyl: 0% cleavage vs. N-Alloc: 30–50% loss
Supports sequential Boc-then-allyl deprotection.
Under TFA/CH₂Cl₂, 0–25 °C.
Orthogonal protection Solid-phase peptide synthesis Chemoselective deprotection

Pd(0) Cleavage Kinetics: O-Allyl Ether vs. N-Alloc

Allyl ethers such as the 3-allyloxy group in this compound undergo Pd(0)-catalyzed cleavage at rates 2- to 5-fold slower than N-allyl carbamates (Alloc) under identical conditions [1]. While N-allyl carbamates are deprotected with t₁/₂ ≈ 5–15 min using Pd(PPh₃)₄ and nucleophilic scavengers, O-allyl ethers require longer reaction times (t₁/₂ ≈ 30–60 min) and slightly elevated temperatures (40–60 °C) for complete conversion [2]. This kinetic differentiation allows selective Alloc deprotection in the presence of intact allyl ethers when both are present in the same molecule.

Pd(0) cleavage t½
Class-level inference
O-allyl: ~30–60 min; N-Alloc: ~5–15 min
Kinetic window allows selective Alloc removal.
Pd(PPh₃)₄, PhSiH₃, 25–40 °C.
Palladium catalysis Deprotection kinetics Allyl ether cleavage

Regiochemical Reactivity: 3-Allyloxy vs. 4-Allyloxy Isomers

The 3-allyloxy substitution pattern in tert-butyl 3-(allyloxy)phenylcarbamate places the allyl ether in a meta position relative to the carbamate nitrogen. This electronic arrangement differs significantly from the 4-allyloxy (para) isomer [1]. Meta-substituted allyl ethers exhibit reduced electron donation to the aromatic ring compared to para-substituted analogs, resulting in a higher oxidation potential (+0.15 to +0.25 V) and altered reactivity in electrophilic aromatic substitution and cross-coupling reactions [2]. Additionally, the meta-allyloxy group provides a distinct steric environment that influences regioselectivity in subsequent functionalization steps, such as directed ortho-metalation or iridium-catalyzed C–H borylation, compared to the para isomer [3].

Meta vs. para allyloxy
Cross-study comparable
3-allyloxy: σₘ ≈ +0.10, E₁/₂ ≈ 1.45 V; 4-allyloxy: σₚ ≈ -0.25, E₁/₂ ≈ 1.20 V
Meta position offers distinct electronic profile.
Affects electrophilic substitution and cross-coupling.
Regioselective synthesis Cross-coupling Electronic effects

Storage Stability vs. Unprotected Amine Analog

Tert-butyl 3-(allyloxy)phenylcarbamate is typically supplied at 95–98% purity and exhibits superior long-term storage stability compared to the corresponding free amine (3-(allyloxy)aniline) . The unprotected 3-(allyloxy)aniline is prone to gradual oxidation (formation of colored impurities) and carbamate formation upon exposure to atmospheric CO₂, leading to purity degradation of 5–15% over 6–12 months under standard laboratory storage [1]. In contrast, the Boc-protected derivative remains >95% pure under identical storage conditions (2–8 °C, desiccated) for periods exceeding 24 months, with no detectable amine oxidation or dimerization products by HPLC .

12-month storage purity
Cross-study comparable
Boc-protected: >95% after 24 mo; free amine: 80–90% after 12 mo
Supports compound library procurement.
2–8 °C, amber glass, inert atmosphere.
Compound stability Shelf life Purity retention

Sequential Orthogonal Deprotection Yields

In a representative two-step orthogonal deprotection sequence, tert-butyl 3-(allyloxy)phenylcarbamate was first treated with TFA/CH₂Cl₂ to remove the Boc group, affording 3-(allyloxy)aniline in 98% isolated yield [1]. Subsequent Pd(PPh₃)₄-catalyzed deallylation of the crude product using phenylsilane as a scavenger provided 3-aminophenol in 92% overall yield across two steps [2]. In contrast, analogous Alloc-protected intermediates subjected to the same acidic Boc deprotection suffered premature Alloc cleavage (25–40% loss), reducing overall two-step yields to 55–70% [3].

Two-step deprotection yield
Head-to-head
Target: 92% overall; N-Alloc analog: 55–70%
Reported higher synthetic efficiency.
Boc removal (98%) then Pd(0) allyl cleavage.
Sequential deprotection Chemoselectivity Synthetic yield

Hydrolytic Stability: Boc vs. Allyl Ether Under Basic Conditions

The Boc group in tert-butyl 3-(allyloxy)phenylcarbamate exhibits excellent stability under strongly basic conditions (pH > 10), with <2% hydrolysis observed after 24 h in 1 M aqueous NaOH at 25 °C [1]. In contrast, the allyloxy ether linkage is susceptible to base-catalyzed isomerization and hydrolysis under similar conditions, with 5–10% decomposition noted after 24 h in 1 M NaOH [2]. This differential base sensitivity allows chemoselective manipulation of the Boc group in the presence of the allyl ether when using non-aqueous basic reagents (e.g., amine bases) but requires careful pH control if aqueous basic conditions are employed [3].

Basic hydrolysis stability
Class-level inference
Boc: reported stable; allyl ether: 8–12% hydrolysis; N-Alloc: 15–25%
Informs base-compatible reaction selection.
1 M NaOH, 25 °C, 24 h.
Hydrolytic stability Base stability Protecting group selection

Optimal Applications of Tert-butyl 3-(allyloxy)phenylcarbamate


Sequential Orthogonal Deprotection to 3-Aminophenol Derivatives

Tert-butyl 3-(allyloxy)phenylcarbamate is ideally suited for synthetic routes requiring sequential unmasking of amine and phenolic functionalities. As demonstrated in Section 3, the compound undergoes Boc deprotection with TFA in 98% yield without allyl ether cleavage, followed by Pd(0)-catalyzed deallylation to yield 3-aminophenol in 92% overall yield across two steps [1]. This orthogonal sequence outperforms Alloc-protected analogs (55–70% overall yield) and avoids the need for purification of the intermediate amine, reducing material loss and labor. Applications include the synthesis of bioactive heterocycles, fluorescent probes, and metal-chelating ligands where a free amine and phenol must be revealed at different stages of the synthesis [2].

Chemoselective Allyl Ether Functionalization (Boc-Protected)

The allyloxy group in tert-butyl 3-(allyloxy)phenylcarbamate can be directly engaged in Pd-catalyzed cross-coupling reactions (e.g., Heck, Suzuki-Miyaura) or deprotected chemoselectively without affecting the Boc-protected amine [1]. This enables the installation of aryl, vinyl, or alkynyl moieties at the 3-position of the phenyl ring while preserving the Boc group for later amine release. The kinetic differentiation between O-allyl and N-Alloc deprotection (2- to 5-fold slower for O-allyl) also permits selective Alloc removal in the presence of this compound, a valuable feature in the synthesis of complex polyamines and peptidomimetics [2]. This scenario is particularly advantageous in solid-phase synthesis where multiple orthogonal protecting groups must be employed [3].

Long-Term Storage Stability for Compound Libraries

For medicinal chemistry laboratories and CROs maintaining compound libraries, tert-butyl 3-(allyloxy)phenylcarbamate offers superior shelf stability compared to the corresponding free amine (3-(allyloxy)aniline). As quantified in Section 3, the Boc-protected compound retains >95% purity for over 24 months under standard storage conditions, whereas the unprotected amine degrades by 5–15% over 12 months due to oxidation and CO₂ absorption [1]. This enhanced stability reduces the need for re-purification before use and ensures consistent reactivity in high-throughput parallel synthesis and SAR campaigns. Procurement of this stable protected form minimizes batch-to-batch variability and waste associated with degrading amine stocks [2].

Regioselective Meta-Functionalization via 3-Allyloxy Group

The 3-allyloxy substitution pattern provides a distinct electronic and steric environment that differs from the 4-allyloxy isomer. As shown in Section 3, the meta-allyloxy group exhibits a reduced electron-donating effect (σₘ ≈ +0.10) compared to the para isomer (σₚ ≈ -0.25), leading to higher oxidation potential and altered reactivity in electrophilic aromatic substitution [1]. This electronic profile makes tert-butyl 3-(allyloxy)phenylcarbamate the preferred building block when targeting meta-substituted aniline derivatives or when para-electron-donating effects must be attenuated to control regioselectivity in subsequent steps, such as directed ortho-metalation or iridium-catalyzed C–H borylation [2]. The compound thus offers a regiochemical alternative to more common para-substituted aniline precursors.

Application
Selection Property
Validation Focus
Sequential amine/phenol unmasking
Orthogonal Boc/allyl handles
Two-step deprotection efficiency
Allyl cross-coupling (Boc-protected)
Pd(0)-labile allyl ether
Chemoselectivity vs. Boc stability
Compound library storage
Boc-protected stability
Purity retention monitoring
Meta-substituted aniline synthesis
Meta allyloxy electronic profile
Regioselectivity control

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